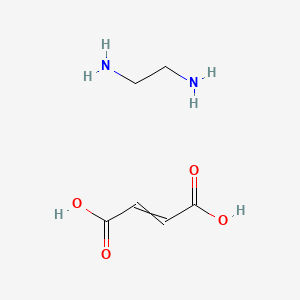
But-2-enedioic acid;ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;ethane-1,2-diamine typically involves the reaction of but-2-enedioic acid with ethane-1,2-diamine under controlled conditions. One common method involves heating the reactants in an aqueous medium at elevated temperatures to facilitate the formation of the desired compound. The reaction can be represented as follows:
But-2-enedioic acid+Ethane-1,2-diamine→But-2-enedioic acid;ethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
But-2-enedioic acid;ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various coordination compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Industry: The compound is used in the production of various industrial chemicals and materials, including corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism by which but-2-enedioic acid;ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to but-2-enedioic acid;ethane-1,2-diamine include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications.
Tetramethylethylenediamine (TMEDA): Another chelating agent with similar properties.
Tetraethylethylenediamine (TEEDA): A derivative of ethylenediamine with additional ethyl groups.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and ethane-1,2-diamine, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
112915-82-9 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
but-2-enedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H4O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);1-4H2 |
Clé InChI |
BZZLZISANHDNBA-UHFFFAOYSA-N |
SMILES canonique |
C(CN)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
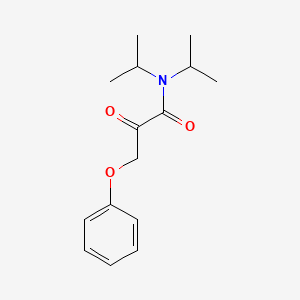
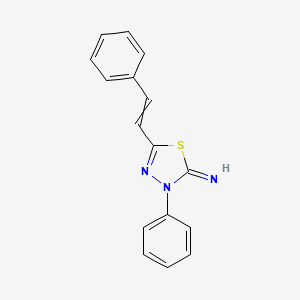
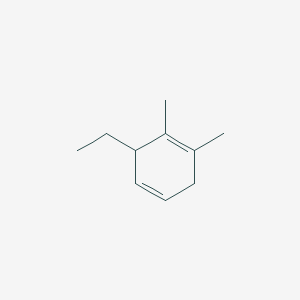
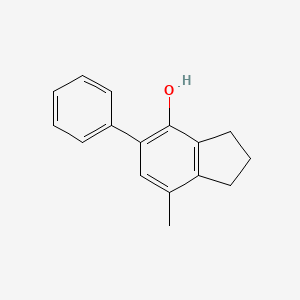
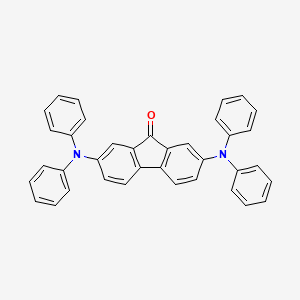
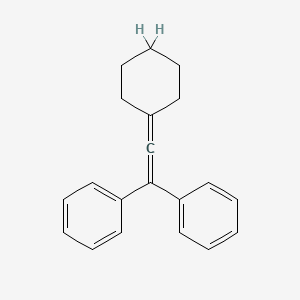
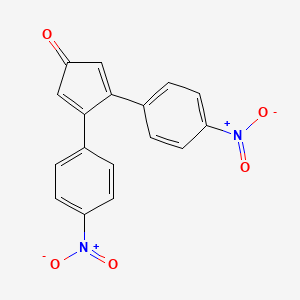
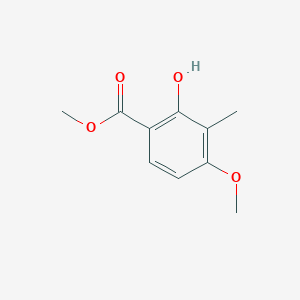
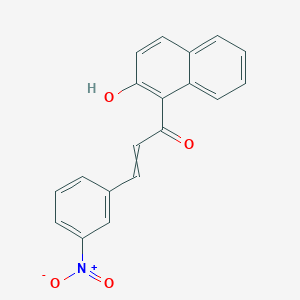
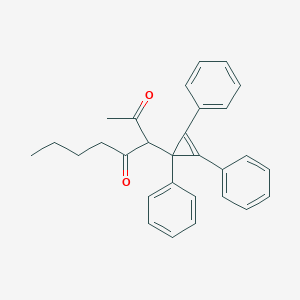
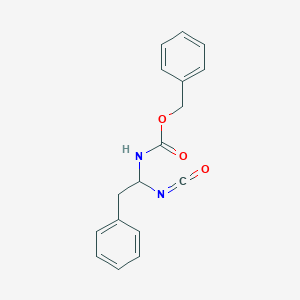
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
